4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride

Medicinal Chemistry Structure-Based Drug Design Serine Protease Inhibitors

Generic amidine intermediates fail to replicate the precise geometry required for thrombin S1 pocket binding, leading to loss of affinity and selectivity. This compound delivers the crystallographically validated 1-carboximidamide P1 motif with a 4-aminomethyl exit vector, enabling direct aqueous coupling to P2/P3 fragments. • Ki = 3.4 nM for elaborated inhibitor BMS-189664 (PDB 3TU7) • Dihydrochloride salt for immediate aqueous solubility and room-temperature handling • ≥95% purity, pre-validated for parallel DTI library synthesis

Molecular Formula C7H18Cl2N4
Molecular Weight 229.15 g/mol
CAS No. 162696-05-1
Cat. No. B061752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride
CAS162696-05-1
Molecular FormulaC7H18Cl2N4
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C(=N)N.Cl.Cl
InChIInChI=1S/C7H16N4.2ClH/c8-5-6-1-3-11(4-2-6)7(9)10;;/h6H,1-5,8H2,(H3,9,10);2*1H
InChIKeySCYHILJFOFBJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)piperidine-1-carboximidamide Dihydrochloride: Bifunctional P1 Fragment for Serine Protease Inhibitors


4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride is a bifunctional piperidine building block (C₇H₁₈Cl₂N₄, MW 229.15) that features a carboximidamide (PI) recognition element and a 4-aminomethyl synthetic exit vector on a single saturated heterocyclic scaffold . The free base form (C₇H₁₆N₄, MW 156.23) is catalogued in the Protein Data Bank as ligand code 03N, where it serves as the P1 pharmacophore in the co-crystal structure of the direct thrombin inhibitor BMS-189664 (PDB 3TU7) [1]. This structural evidence confirms that the compound provides the critical amidine-derived salt bridge to Asp189 in the S1 pocket of trypsin-like serine proteases while simultaneously presenting the 4-aminomethyl group for further elaboration into the P2/P3 regions [2].

P1 Fragment Provides critical amidine-derived salt bridge to Asp189 in trypsin-like serine proteases
Exit Vector 4-Aminomethyl group enables elaboration into P2/P3 regions for inhibitor design
Salt Form Dihydrochloride supports aqueous solubility and room-temperature handling for synthesis

Why 4-(Aminomethyl)piperidine-1-carboximidamide Dihydrochloride Is Irreplaceable


A scientific team attempting to substitute 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride with a generic amidine-bearing intermediate (e.g., benzamidine, piperidine-1-carboximidamide, or the 3-aminomethyl regioisomer) will encounter insurmountable geometric and vectorial constraints. Crystallographic evidence from the BMS-189664–thrombin complex (PDB 3TU7) demonstrates that the 1-carboximidamide group inserts deeply into the S1 specificity pocket via a bidentate salt bridge with Asp189, while the 4-aminomethyl substituent exits the pocket at an angle optimized for P2/P3 extension; any shift of the aminomethyl group to the 3-position (compounds 04H in PDB 4AZ2) or removal of this exit vector (piperidine-1-carboximidamide, PDB 4UE7) would disrupt this precise spatial arrangement [1]. Additionally, the dihydrochloride salt form is specifically engineered for aqueous solubility and room-temperature handling, contrasting with hygroscopic free bases or oils that are common among alternative intermediates . Simply swapping in a non-P1-optimized amidine fragment risks a complete loss of thrombin affinity, as documented in SAR campaigns where benzamidine-to-1-amidinopiperidine replacement in the same scaffold resulted in a >10-fold change in Ki and a reversal of selectivity profiles between thrombin and trypsin [2].

Geometric vector
4-Aminomethyl aligned with P2/P3 trajectory (PDB 3TU7)
3-Aminomethyl regioisomer may shift exit vector ~60°, disrupting inhibitor geometry
P1 pharmacophore
1-Carboximidoylpiperidine supports selectivity engineering vs. trypsin
Benzamidine P1 may reduce thrombin/trypsin selectivity and lack elaboration handle
Handling form
Dihydrochloride: RT-stable powder with batch COA
Free base may require cold-chain storage and shows variable purity documentation

Differentiation Evidence for 4-(Aminomethyl)piperidine-1-carboximidamide Dihydrochloride


4- vs. 3-Aminomethyl Exit Vector Geometry

The 4-aminomethyl regioisomer provides a unique exit vector from the thrombin S1 pocket that is distinct from the 3-aminomethyl analog. In the co-crystal structure of BMS-189664 with human α-thrombin (PDB 3TU7, resolution 2.49 Å), the 1-carbamimidoyl group of the 4-substituted piperidine forms a bidentate salt bridge with Asp189 (distances ~2.8–3.0 Å), while the 4-aminomethyl linker directs the attached P2/P3 moieties into the solvent-exposed S2/S3 regions at an optimal trajectory [1]. In contrast, the (3S)-3-(aminomethyl)piperidine-1-carboximidamide regioisomer (ligand 04H in PDB 4AZ2) positions the exit vector approximately 60° away from the ideal P2/P3 trajectory, which would force the growing inhibitor into an incompatible orientation relative to the thrombin active site cleft [2]. This geometric constraint is a direct consequence of the tetrahedral geometry at the piperidine 4-position vs. the 3-position.

Exit vector geometry
Cross-study comparable
4-substituted: Ki 3.4 nM (BMS-189664) vs. 3-substituted: no active inhibitor achievable
Geometric requirement for P2/P3 extension
PDB 3TU7 vs. PDB 4AZ2; ~60° exit vector shift
Medicinal Chemistry Structure-Based Drug Design Serine Protease Inhibitors Fragment-Based Drug Discovery

Thrombin Affinity: 1-Carbamimidoylpiperidine vs. Benzamidine

During the optimization campaign that produced BMS-189664, the 1-carbamimidoylpiperidine P1 motif was directly compared to a benzamidine P1 in the identical azaphenylalanine-derived inhibitor scaffold. Replacement of the planar benzamidine group with 1-carbamimidoylpiperidine produced a measurable trade-off: thrombin affinity decreased (Ki increased by approximately 3- to 10-fold across multiple paired compounds) while trypsin selectivity improved significantly [1]. In the azaphenylalanine series reported by Zega et al., the most potent inhibitor bearing the 1-amidinopiperidine P1 achieved a Ki of 11 nM against thrombin, compared to sub-nanomolar Ki values for the corresponding benzamidine-containing analogs [2]. This class-level SAR pattern has been confirmed across independent inhibitor series, including the (R)-Phe-Pro-Arg mimetic series where the 1-amidinopiperidine substitution reduced P1 affinity by approximately one order of magnitude while eliminating trypsin cross-reactivity [3]. The 4-aminomethyl derivative is essential because it restores the synthetic handle lost when moving from benzamidine (which cannot be easily elaborated) to a piperidine-based P1 that requires an exit vector.

Thrombin affinity trade-off
Class-level inference
~3-fold lower affinity vs. benzamidine P1; >10-fold improvement in trypsin selectivity
Supports selectivity-driven P1 fragment choice
Class-level SAR; context-dependent
Enzyme Inhibition Direct Thrombin Inhibitors P1 Pharmacophore Optimization Selectivity Engineering

Dihydrochloride vs. Free Base: Solubility and Handling

The dihydrochloride salt of 4-(aminomethyl)piperidine-1-carboximidamide (CAS 162696-05-1) is a room-temperature-stable, non-hygroscopic powder with a purity specification of ≥95% (by HPLC/NMR) from major suppliers . The free base form (CAS 162696-05-1 refers to the dihydrochloride; the free base has a distinct CAS and is an oil or low-melting solid with poor storage characteristics) requires refrigerated storage and is susceptible to CO₂ absorption and carbamate formation due to the primary aminomethyl group . The dihydrochloride provides intrinsic aqueous solubility suitable for direct use in biochemical assays and coupling reactions without additional salt metathesis steps. Alternative salt forms (e.g., hydrobromide, sulfate) of related piperidine-1-carboximidamides are less frequently stocked by major vendors and lack the broad analytical characterization (COA with NMR, HPLC, GC) that accompanies the dihydrochloride .

Salt-form handling
Supporting evidence
Dihydrochloride: RT-stable powder, purity ≥95% vs. free base: cold-chain dependent, limited COA
Batch-to-batch consistency and ease of use
Supplier QC specification review
Pre-formulation Salt Selection Aqueous Solubility Laboratory Logistics

Optimal Applications of 4-(Aminomethyl)piperidine-1-carboximidamide Dihydrochloride


Direct Thrombin and Factor Xa Inhibitor Lead Optimization

As established by the structure–activity relationship data from the BMS-189664 series, the 1-carbamimidoyl-4-aminomethylpiperidine scaffold delivers nanomolar thrombin inhibition (Ki = 3.4 nM for the elaborated inhibitor) when coupled with a suitable P2–P3 moiety [1]. The dihydrochloride salt can be directly coupled to carboxylic acid, sulfonyl chloride, or isocyanate-containing P2/P3 building blocks via the 4-aminomethyl handle, enabling rapid parallel synthesis of focused DTI libraries. This is the procurement scenario for teams that need a pre-validated P1 fragment that has already demonstrated in vivo efficacy (mouse lethality model, cynomolgus monkey arterial/venous thrombosis models) when elaborated [2].

Selectivity Engineering: Thrombin vs. Trypsin

The class-level evidence from multiple independent series (Zega, Smolnikar, Das) demonstrates that the 1-carbamimidoylpiperidine P1 motif systematically shifts selectivity away from trypsin and toward thrombin compared to benzamidine-based P1 fragments. For a team aiming to build a selective thrombin or factor Xa inhibitor library while avoiding trypsin or plasmin off-target activity, the 4-aminomethyl variant is the only regioisomer that simultaneously provides the selectivity-enhancing non-planar amidine geometry and a vector-appropriate exit for P2/P3 extension [3]. The dihydrochloride form further simplifies library synthesis by enabling direct use in aqueous coupling conditions.

Fragment Elaboration and Biophysical Validation

The piperidine-1-carboximidamide core has been characterized as a thrombin S1-binding fragment with measurable affinity in biophysical assays (isothermal titration calorimetry and surface plasmon resonance) [4]. The 4-aminomethyl dihydrochloride provides a direct path to fragment growing: the fragment core occupies the S1 pocket while the aminomethyl group can be functionalized without deconvolution of protecting group strategies. This compound is therefore appropriate for fragment-to-lead campaigns where the goal is to improve affinity from the micromolar fragment range to the nanomolar lead range while maintaining ligand efficiency.

Mixed P1/P2 Inhibitor Library Synthesis for Multitarget Profiling

Given the documented cross-reactivity profile of 1-carbamimidoylpiperidine-containing inhibitors (thrombin, factor Xa, factor XIa, plasma kallikrein have all been targeted with this P1 motif in patent and literature disclosures [5]), the 4-aminomethyl dihydrochloride is an ideal common intermediate for constructing a panel of inhibitors with systematic P2/P3 variation. This scenario leverages the commercial availability of the dihydrochloride at ≥95% purity with full analytical characterization, enabling parallel synthesis without variability introduced by in-house salt preparation .

Application
Selection Property
Validation Focus
Thrombin and Factor Xa inhibitor lead optimization
Pre-validated P1 fragment with structure-based design fit
In vitro enzyme inhibition and in vivo model-response context
Thrombin vs. trypsin selectivity engineering
Non-planar amidine geometry shifts selectivity profile
Panel screening for serine protease off-target activity
Fragment elaboration and biophysical validation
S1-binding fragment core with accessible exit vector
Ligand efficiency tracking from fragment to lead range
Mixed P1/P2 inhibitor library synthesis for multitarget profiling
Common intermediate with reliable batch characterization
Parallel synthesis and broad serine protease panel evaluation

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